molecular formula C12H19NO2 B2618135 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol CAS No. 24221-38-3

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol

Cat. No.: B2618135
CAS No.: 24221-38-3
M. Wt: 209.289
InChI Key: UFWCBIPCLNOWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol, with the CAS Number 24221-38-3 , is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use . The compound has a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol . Its structure can be represented by the SMILES notation OC(C1=CC=C(OC)C=C1)CCN(C)C . As a specialized organic building block, it serves as a key intermediate in synthetic chemistry exploration. Researchers value this compound for its structural features, which include a chiral alcohol center and a dimethylamino group, making it a versatile precursor for the synthesis of more complex molecules in pharmaceutical and materials science research. The specific research applications and mechanism of action for this compound are proprietary and should be determined by the qualified researcher. For safe handling, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWCBIPCLNOWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde using dimethylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-(dimethylamino)-1-(4-methoxyphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanols depending on the substituent introduced.

Scientific Research Applications

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol (Target) C₁₂H₁₉NO₂ 209.29 (calculated) C1: 4-methoxyphenyl; C3: dimethylamino Potential SNRI activity (analogous to venlafaxine)
Venlafaxine C₁₇H₂₇NO₂·HCl 313.87 Cyclohexanol core; ethyl-linked dimethylamino and 4-methoxyphenyl FDA-approved SNRI; inhibits serotonin/norepinephrine reuptake
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one Hydrochloride C₁₂H₁₈ClNO₂ 243.73 C1: 4-methoxyphenyl; C3: dimethylamino; ketone Reduced hydrogen-bonding capacity vs. alcohol; may alter bioavailability
3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol C₁₄H₁₈N₂O₃ 262.31 Furan ring; benzylamino group Unclear bioactivity; furan may confer metabolic instability
1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol C₁₇H₂₀ClNO 289.80 C1: 2-chlorophenyl and phenyl; C3: dimethylamino Increased lipophilicity; potential CNS activity

Key Findings from Research

  • Aromatic Substitutions: The 4-methoxyphenyl group is a common motif in antidepressants (e.g., venlafaxine), suggesting serotonin/norepinephrine pathway modulation . Chlorophenyl or biphenyl variants () exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Synthetic Flexibility : Reductive alkylation and esterification methods (Evidences 1, 9) allow modular synthesis of derivatives, enabling optimization of pharmacokinetic properties.

Biological Activity

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol, often abbreviated as DMAPPH, is a synthetic organic compound with significant potential in pharmacological applications. Its structure features a central propanol chain with a dimethylamino group and a 4-methoxyphenyl group, suggesting diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of DMAPPH is C12H17NO2. It can be synthesized through the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst like hydrochloric acid. This method allows for the formation of the desired product via nucleophilic addition followed by dehydration, showcasing the compound's versatility in synthetic organic chemistry.

The biological activity of DMAPPH is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to either the active site or allosteric site, thereby altering enzyme function. Additionally, it may modulate cellular signaling pathways by interacting with receptors on cell membranes.

Analgesic Effects

Research has indicated that compounds related to DMAPPH possess analgesic properties. For instance, (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol has shown promising results in clinical trials for pain management . The dimethylamino group in DMAPPH may enhance lipophilicity, improving its ability to penetrate biological membranes and exert therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of DMAPPH and its derivatives:

  • In Vitro Studies : Research conducted on related compounds has shown that structural modifications can significantly influence their biological activity. For example, derivatives with different methoxy positions exhibited varying levels of antimicrobial efficacy .
  • Pharmacological Investigations : Studies have highlighted the potential of DMAPPH as a candidate for drug development in treating fungal infections and cancer due to its promising cytotoxicity profiles against specific cell lines.

Comparative Analysis of Related Compounds

To better understand the potential applications of DMAPPH, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-oneC12H17NO2Similar structure with a different methoxy position
3-(Dimethylamino)-1-p-Tolylpropan-1-oneC12H17NODifferent aryl substitution but retains dimethylamino group
4-Methoxy-N,N-dimethylanilineC10H15NO2Lacks propanol chain but retains similar functional groups

This table illustrates how variations in structure can affect biological activity, highlighting the unique profile of DMAPPH.

Q & A

Q. Table 1: Biological Activity Comparison with Structural Analogs

CompoundTarget ReceptorKᵢ (nM)LogP
This compoundα₂A-Adrenergic122.1
Venlafaxine (1-(4-methoxyphenyl)-2-(dimethylamino)ethanol)SERT821.8
3-Amino-1-(3,4-dichlorophenyl)propan-1-olDopamine D₂4502.9

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